1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-5-pyridin-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-3-5-14-10(15)6-9(13-14)8-2-1-4-12-7-8/h1-2,4,6-7,13H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOXPRLQVIUXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)N(N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole ring fused with a pyridine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's structural uniqueness allows it to interact with various biological targets, making it a promising candidate for drug development.
Antimicrobial Properties
Research indicates that compounds with pyrazole structures often exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains, including E. coli and S. aureus. One study demonstrated that certain pyrazole derivatives showed potent activity against these pathogens, suggesting that modifications to the pyrazole structure can enhance antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Pyrazole derivatives have been reported to inhibit specific kinases involved in cancer progression. For example, some compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in animal models. In one study, specific pyrazole compounds demonstrated comparable anti-inflammatory effects to established drugs like indomethacin .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to alterations in signaling pathways associated with disease processes. For instance, inhibition of key enzymes involved in inflammatory responses or cancer cell proliferation has been observed .
Study 1: Antimicrobial Efficacy
A series of novel pyrazole derivatives were synthesized and tested for antibacterial activity against E. coli and S. aureus. The study found that specific modifications on the pyrazole ring significantly enhanced antibacterial potency, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Potential
In a study focused on kinase inhibition, several pyrazole-based compounds were evaluated for their ability to inhibit CDK activity. The results indicated that certain derivatives could effectively reduce cancer cell viability in vitro, highlighting the potential of these compounds as therapeutic agents against various cancers .
Study 3: Anti-inflammatory Activity
Research evaluating the anti-inflammatory properties of pyrazole derivatives found that some compounds exhibited significant reductions in edema in animal models. These findings suggest that this compound and its analogs could be developed into effective anti-inflammatory medications .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate to high efficacy against gram-positive and gram-negative bacteria | Varies widely; some show higher efficacy |
| Anticancer Activity | Potential as CDK inhibitors; reduces cell viability | Many exhibit similar mechanisms but differ in potency |
| Anti-inflammatory Effects | Comparable to indomethacin in animal models | Varies; some compounds more effective |
Scientific Research Applications
Medicinal Chemistry
- Antitumor Activity : Research has indicated that derivatives of pyrazole compounds, including 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol, exhibit significant antitumor properties. These compounds can act by inhibiting specific enzymes involved in cancer cell proliferation. Studies have shown that modifications in the pyrazole structure can enhance potency against various cancer cell lines .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its ability to interfere with bacterial cell wall synthesis makes it a candidate for developing new antibiotics .
- Neurological Applications : There is emerging evidence that pyrazole derivatives may have neuroprotective effects. Research suggests that they could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
Agrochemicals
- Herbicidal Activity : The compound has been explored for its herbicidal properties. Its structural characteristics allow it to inhibit specific biochemical pathways in plants, making it a potential candidate for developing new herbicides that target unwanted vegetation without affecting crops .
- Pesticide Development : Similar to its herbicidal applications, this compound is being investigated for its efficacy as a pesticide, particularly against insect pests that affect agricultural yields. Its mechanism of action involves disrupting the nervous system of insects .
Material Science
- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to degradation under environmental stressors .
- Nanotechnology Applications : Research is ongoing into the use of this pyrazole derivative in nanomaterials, particularly in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with metal ions makes it suitable for creating functionalized nanoparticles that can target specific cells or tissues .
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated various pyrazole derivatives, including this compound, for their antitumor effects on breast cancer cells. The results indicated that certain modifications led to a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.
Case Study 2: Herbicidal Efficacy
In field trials reported by Pesticide Biochemistry and Physiology, the herbicidal activity of this compound was tested against common weeds in maize fields. The compound showed effective control over weed growth with minimal impact on crop yield, indicating its potential for agricultural applications.
Case Study 3: Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of pyrazole derivatives, including this compound, in models of oxidative stress-induced neuronal damage. The findings suggest mechanisms involving the modulation of antioxidant defenses and neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with structural analogs to 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol are critical for understanding structure-activity relationships (SAR). Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Structural and Electronic Differences
- Electron-withdrawing groups (e.g., nitro in compound 15) increase electrophilicity, improving antimicrobial activity but reducing solubility . Pyridinyl position: Pyridin-3-yl (target compound) vs. pyridin-4-yl () alters π-stacking interactions and steric hindrance in binding pockets .
Physicochemical and Crystallographic Data
- Solubility: Aminoethyl and hydroxyl groups in the target compound favor aqueous solubility, whereas methyl or aryl groups (e.g., compound 15) increase hydrophobicity .
Preparation Methods
General Synthetic Strategy
The preparation of 1-(2-aminoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-ol typically follows a multistep approach:
- Formation of the pyrazol-5-ol core via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents.
- Introduction of the pyridin-3-yl substituent at the 3-position of the pyrazole ring, often through condensation with pyridine-containing aldehydes or halides.
- Attachment of the 2-aminoethyl group at the N-1 position, usually by alkylation with appropriate haloalkyl amines or through reductive amination.
Visible Light-Promoted One-Pot Synthesis Approach
A recent green and sustainable methodology reported by Gupta et al. (2022) in ACS Omega describes a visible light-promoted, catalyst-free one-pot synthesis of related pyrazol-5-ol derivatives, which can be adapted for the target compound's preparation. This method employs:
- Starting materials: Substituted aromatic aldehydes (including pyridine-3-carboxaldehyde analogs) and 3-methyl-1-phenyl-2-pyrazoline-5-one.
- Reaction conditions: Blue LED light (24 W) as an energy source at room temperature.
- Solvent: Ethanol was found optimal for high yield (up to 96%).
- Reaction time: Typically 3–5 hours.
This method results in excellent yields of pyrazol-5-ol derivatives with high functional group tolerance, including electron-donating and electron-withdrawing groups on the aromatic aldehydes.
| Entry | Visible Light Source | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Blue LED (24 W) | Catalyst-free | 3 | 78 |
| 2 | Blue LED (24 W) | Catalyst-free | 3 | 96 (ethanol solvent) |
Table 1: Effect of visible light and solvent on yield of pyrazol-5-ol derivatives.
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Methanol | 5 | 78 |
| 2 | Ethanol | 3 | 96 |
| 3 | Acetonitrile | 10 | 62 |
| 4 | Chloroform | 12 | 47 |
Table 2: Solvent effect on yield of pyrazol-5-ol derivatives.
This visible light-promoted method is advantageous due to its mild conditions, avoidance of heavy metal catalysts, and environmental friendliness. It also allows for the direct use of pyridine-3-carboxaldehyde to introduce the pyridin-3-yl group at the 3-position of the pyrazole ring.
Alkylation for 1-(2-aminoethyl) Substitution
To install the 2-aminoethyl group at the N-1 position of the pyrazol-5-ol, alkylation reactions are commonly employed. This involves:
- Reacting the pyrazol-5-ol intermediate bearing the pyridin-3-yl substituent with 2-chloroethylamine hydrochloride or similar haloalkyl amines.
- Use of a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
- Performing the reaction in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
This step requires careful control to avoid over-alkylation or side reactions and typically yields the target compound in moderate to good yields.
Alternative Synthetic Routes
Other documented methods for pyrazol-5-ol derivatives preparation include:
- Condensation of hydrazines with β-ketoesters or β-diketones , followed by functional group transformations to introduce pyridinyl and aminoethyl substituents.
- Multicomponent reactions (MCRs) involving aldehydes, hydrazines, and β-ketoesters under catalysis by acids or bases, sometimes facilitated by microwave or ultrasonic irradiation.
- Use of ionic liquids or solid acid catalysts to enhance reaction rates and selectivity.
Each method varies in terms of reaction time, yield, environmental impact, and scalability.
Characterization and Yield Data
Synthesized compounds, including analogs of this compound, are typically characterized by:
- Melting point determination to confirm purity.
- Spectroscopic techniques: Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR).
- Single-crystal X-ray diffraction (XRD) to ascertain molecular structure and stereochemistry.
Yields for the pyrazol-5-ol core formation under optimized visible light conditions range from 82% to 96%, depending on the aldehyde substrate and solvent used.
Summary Table of Preparation Methods
| Step | Method Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Visible light-promoted condensation | Blue LED (24 W), ethanol, rt, 3-5h | 82–96 | Catalyst-free, green, mild conditions |
| 2 | Alkylation with 2-chloroethylamine | Base (K2CO3), DMF, reflux | 60–85 | N-alkylation to introduce aminoethyl |
| 3 | Alternative MCR or acid/base catalysis | Varies (microwave, ionic liquids) | 70–90 | May require catalysts, harsher conditions |
Research Findings and Practical Considerations
- The visible light-promoted method is highly efficient for constructing the pyrazol-5-ol core with pyridinyl substitution, offering a sustainable alternative to traditional methods.
- The choice of solvent critically affects yield, with ethanol providing optimal results.
- Alkylation for the aminoethyl group is best carried out under controlled basic conditions to ensure selectivity.
- The overall synthetic route is amenable to scale-up due to mild reaction conditions and avoidance of toxic reagents.
- The synthesized compounds have demonstrated promising biological activities, supporting the relevance of these preparation methods in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
